molecular formula C12H10BrN3O3 B4368665 5-{[(3-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1174851-75-2

5-{[(3-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B4368665
M. Wt: 324.13 g/mol
InChI Key: HHBQPENPUQARPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(3-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound was first synthesized in 2001 by the pharmaceutical company Bayer, and since then, it has been extensively studied for its various biological activities.

Mechanism Of Action

5-{[(3-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residues in the p65 subunit of the transcription factor. This modification prevents the binding of NF-κB to DNA and thereby reduces the expression of downstream target genes. In addition, 5-{[(3-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid 11-7082 has been shown to inhibit the activity of IκB kinase (IKK), a key enzyme involved in the activation of NF-κB.

Biochemical And Physiological Effects

5-{[(3-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid 11-7082 has been shown to have various biochemical and physiological effects, including the inhibition of cytokine production, the induction of apoptosis in cancer cells, and the inhibition of viral replication. This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-{[(3-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid 11-7082 is its high potency and specificity for NF-κB inhibition. This compound has been shown to be effective at low concentrations and has minimal off-target effects. However, one of the limitations of 5-{[(3-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid 11-7082 is its potential for covalent modification of other cysteine-containing proteins, which can lead to non-specific effects.

Future Directions

There are many potential future directions for the study of 5-{[(3-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid 11-7082. One area of interest is the development of more potent and selective inhibitors of NF-κB that can be used for therapeutic purposes. Another area of interest is the investigation of the role of NF-κB in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. Additionally, the use of 5-{[(3-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid 11-7082 as a tool for studying NF-κB signaling pathways in vitro and in vivo is an area of ongoing research.

Scientific Research Applications

5-{[(3-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid 11-7082 has been extensively studied for its various biological activities, including its anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. By inhibiting NF-κB, 5-{[(3-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid 11-7082 can reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.

properties

IUPAC Name

5-[(3-bromophenyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O3/c1-16-10(9(6-14-16)12(18)19)11(17)15-8-4-2-3-7(13)5-8/h2-6H,1H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBQPENPUQARPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501144319
Record name 1H-Pyrazole-4-carboxylic acid, 5-[[(3-bromophenyl)amino]carbonyl]-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501144319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3-bromophenyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid

CAS RN

1174851-75-2
Record name 1H-Pyrazole-4-carboxylic acid, 5-[[(3-bromophenyl)amino]carbonyl]-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1174851-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-carboxylic acid, 5-[[(3-bromophenyl)amino]carbonyl]-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501144319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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